
N-(2-cyanophenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide
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Overview
Description
N-(2-cyanophenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide is a useful research compound. Its molecular formula is C19H16N4O3 and its molecular weight is 348.362. The purity is usually 95%.
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Scientific Research Applications
Structural Characteristics
The compound contains:
- A cyanophenyl group, which may enhance its interaction with biological targets.
- A furan ring , known for its role in various biological activities.
- A pyridazine moiety , which is often associated with antimicrobial and anticancer properties.
Research indicates that this compound exhibits a range of biological activities, making it a subject of interest in drug development.
Antimicrobial Activity
Compounds with similar structures have demonstrated significant antimicrobial properties. The presence of the furan and pyridazine rings suggests potential effectiveness against various bacterial and fungal strains. Preliminary studies indicate that derivatives may inhibit the growth of pathogens, which positions this compound as a candidate for further exploration in antimicrobial therapies.
Anticancer Potential
Studies have shown that pyridazine derivatives can act as inhibitors of key enzymes involved in cancer cell proliferation. For instance, compounds structurally related to N-(2-cyanophenyl)-3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-2-methylpropanamide have been found to exhibit IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines. This suggests that the compound may induce apoptosis through mechanisms involving enzyme inhibition or receptor modulation.
Structure-Activity Relationship (SAR)
A detailed Structure-Activity Relationship (SAR) analysis is essential for understanding how modifications to the compound's structure can influence its biological activity:
Structural Feature | Influence on Activity |
---|---|
Cyanophenyl Group | Enhances binding affinity to targets |
Furan Ring | Contributes to antimicrobial efficacy |
Pyridazine Moiety | Essential for anticancer activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into this compound's potential.
- Anticancer Mechanism : Research involving pyridazine derivatives indicated that these compounds could inhibit farnesyltransferase activity, leading to reduced proliferation of cancer cells. The proposed mechanism involves binding to active sites on enzymes critical for tumor growth.
Chemical Reactions Analysis
Pyridazinone Ring Reactivity
The 6-oxopyridazin-1(6H)-yl group is a heterocyclic system prone to electrophilic substitution and ring-opening reactions under specific conditions:
Reaction Type | Conditions | Expected Product | Supporting Evidence |
---|---|---|---|
Nucleophilic Aromatic Substitution | Strong bases (e.g., NaH) in DMF | Substitution at electron-deficient C3/C4 positions | Analogous pyridazinone reactivity |
Ring-Opening Hydrolysis | Acidic or basic aqueous media | Cleavage to form dicarbonyl intermediates | General heterocycle behavior |
Furan Moiety Reactivity
The furan-2-yl group participates in electrophilic aromatic substitution (EAS) and hydroarylation:
Amide Bond Reactivity
The tertiary amide group demonstrates stability under mild conditions but undergoes hydrolysis or reduction under harsh treatments:
Reaction Type | Conditions | Expected Product | Supporting Evidence |
---|---|---|---|
Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid and amine derivatives | Amide hydrolysis mechanisms |
Reduction | LiAlH4 in THF | Conversion to amine and alcohol groups | General amide reduction |
Cyanophenyl Group Reactivity
The nitrile group (-C≡N) offers sites for nucleophilic addition or hydrolysis:
Reaction Type | Conditions | Expected Product | Supporting Evidence |
---|---|---|---|
Acidic Hydrolysis | H2SO4, H2O, heat | Carboxylic acid formation | Nitrile-to-acid conversion |
Grignard Addition | RMgX in dry ether | Ketimine intermediates | Nitrile reactivity |
Synthetic and Mechanistic Considerations
-
Superacid-Mediated Reactions : Triflic acid (TfOH) promotes electrophilic activation of the furan ring, enabling hydroarylation with arenes (e.g., benzene) .
-
Protection Strategies : The pyridazinone’s carbonyl group may require protection (e.g., silylation) during furan functionalization to prevent side reactions.
-
Catalytic Effects : AlX3 (X = Cl, Br) enhances electrophilicity in Lewis acid-catalyzed reactions, as demonstrated in furan-propenoic acid derivatives .
Biological Activity Implications
While not directly studied for this compound, structurally related furan-pyridazinone hybrids exhibit antimicrobial activity against Candida albicans and Staphylococcus aureus at 64 µg/mL . The cyanophenyl group may enhance bioavailability via π-π stacking interactions with biological targets.
Analytical Characterization
Key techniques for reaction monitoring include:
Properties
IUPAC Name |
N-(2-cyanophenyl)-3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-13(19(25)21-15-6-3-2-5-14(15)11-20)12-23-18(24)9-8-16(22-23)17-7-4-10-26-17/h2-10,13H,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMRHHNGCSRDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)C2=CC=CO2)C(=O)NC3=CC=CC=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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